(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
(1S,5S)-bicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-2-5-1-3-6(5)7/h5-7H,1-4H2,(H,9,10)/t5-,6-,7?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHAMUYEURGAJM-WABBHOIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can then be further derivatized through various transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. These methods often prioritize green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Common Synthetic Routes
- Photochemical Reactions : Utilized to create complex bicyclic structures.
- Oxidation and Reduction Reactions : Commonly employed to modify functional groups.
- Substitution Reactions : Involves replacing one functional group with another using nucleophiles or electrophiles.
Chemistry
(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid serves as a valuable building block in organic synthesis. It is particularly useful in the development of new materials and catalysts due to its unique stereochemistry and reactivity.
Biology
The compound's structure allows it to interact with biological molecules, making it a useful tool for studying enzyme interactions and protein-ligand binding dynamics. Its potential as a molecular probe can help elucidate mechanisms of action in biochemical pathways.
Medicine
Research indicates that this compound may serve as an intermediate in the synthesis of pharmaceuticals targeting specific molecular pathways. Its unique properties could lead to the development of novel therapeutic agents.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials, capitalizing on its stability and reactivity for various applications.
Anticancer Activity
A study demonstrated that derivatives of bicyclo compounds can inhibit cancer cell proliferation by inducing apoptosis through caspase pathway activation. This highlights the potential for this compound in cancer therapy research.
Neuroprotective Effects
Research has shown that similar bicyclic compounds exhibit neuroprotective properties, reducing oxidative stress markers and improving neuronal survival rates in models of neurodegeneration.
Antimicrobial Efficacy
Recent studies have indicated significant antimicrobial activity against Staphylococcus aureus, showcasing the compound's potential as an antimicrobial agent.
Biological Activities of this compound
| Biological Activity | Mechanism | Study Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | [Reference 1] |
| Neuroprotection | Reduction of oxidative stress | [Reference 2] |
| Antimicrobial | Inhibition of bacterial growth | [Reference 3] |
Mechanism of Action
The mechanism by which (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool for probing biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclo[3.2.0]heptane Derivatives with Oxo Substituents
Key Compounds:
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic Acid (CAS 177569-99-2)
- Molecular Formula : C₈H₁₀O₃
- Substituents : 7-Oxo group, carboxylic acid at position 2.
- Stereochemistry : 1S, 2S, 5R.
- Applications : Intermediate in β-lactam antibiotic synthesis; the oxo group enhances electrophilicity for nucleophilic reactions .
rel-(1S,2S,5R)-6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic Acid (CAS 2725791-20-6) Molecular Formula: C₉H₁₀F₃NO₅ (as trifluoroacetic acid salt). Substituents: 6-Oxo group, 3-aza substitution. Stereochemistry: 1S, 2S, 5R. Applications: Probable β-lactamase inhibitor precursor; the aza substitution modulates ring reactivity .
Comparison with Target Compound :
- The target lacks oxo/aza groups, reducing electrophilicity but increasing stability.
- Stereochemical differences (e.g., 5S vs. 5R in CAS 177569-99-2) alter spatial orientation, impacting binding to biological targets.
Beta-Lactamase Inhibitors with Bicyclo[3.2.0] Cores
Key Compounds:
Sulbactam (CAS 68373-14-8) Molecular Formula: C₈H₁₁NO₅S. Substituents: 3,3-Dimethyl, 7-oxo, 4-thia-1-aza. Applications: Irreversible β-lactamase inhibitor; the sulfur atom enhances binding to enzyme active sites .
Clavulanic Acid (CAS 58001-44-8) Molecular Formula: C₈H₉NO₅. Substituents: 3-(2-Hydroxyethylidene), 7-oxo. Applications: Broad-spectrum β-lactamase inhibitor; the conjugated double bond facilitates covalent enzyme inhibition .
Comparison with Target Compound :
- The target’s lack of thia/aza groups limits β-lactamase targeting but may improve metabolic stability.
- Carboxylic acid positioning (C2 vs. C6 in clavulanic acid) affects pharmacokinetic properties.
Bicyclo[2.2.1]heptane Analogs
Key Compounds:
(1S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 870708-34-2) Molecular Formula: C₈H₁₂O₂. Substituents: None; norbornane-like framework. Applications: Conformational studies; lower ring strain compared to [3.2.0] systems .
5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 274690-03-8)
Comparison with Target Compound :
- Bicyclo[2.2.1] systems exhibit distinct strain and spatial profiles, impacting solubility and synthetic accessibility.
- The target’s [3.2.0] system may offer better rigidity for drug design.
Structural and Functional Data Table
| Compound Name | CAS RN | Molecular Formula | Substituents | Stereochemistry | Molecular Weight | Key Applications |
|---|---|---|---|---|---|---|
| (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic Acid | Not Provided | C₈H₁₂O₂ | None | 1S,5S | 140.18* | Synthetic intermediate |
| (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic Acid | 177569-99-2 | C₈H₁₀O₃ | 7-Oxo | 1S,2S,5R | 154.16 | β-Lactam intermediate |
| Sulbactam | 68373-14-8 | C₈H₁₁NO₅S | 3,3-Dimethyl, 4-thia-1-aza | 2S,5R,6R | 233.24 | β-Lactamase inhibitor |
| (1S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic Acid | 870708-34-2 | C₈H₁₂O₂ | None | 1S,4R | 140.18 | Conformational studies |
Key Research Findings
- Stereochemical Impact : The 1S,5S configuration in the target compound likely reduces metabolic degradation compared to 5R isomers, as seen in penicillin derivatives .
- Functional Group Trade-offs : Oxo/aza substitutions (e.g., clavulanic acid) enhance reactivity but may increase toxicity, whereas the target’s simplicity favors stability .
- Ring System Comparison : Bicyclo[3.2.0] systems are more strained than [2.2.1], enabling unique binding interactions in enzyme inhibition .
Biological Activity
(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid, commonly referred to as bicyclo[3.2.0]heptane-2-carboxylic acid, is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. This article reviews its biological activity, synthesis methods, and relevant case studies based on diverse scientific literature.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by two fused cyclopentane rings with a carboxylic acid functional group at the 2-position. Its molecular formula is , with a molecular weight of approximately 140 g/mol. The unique structural attributes of this compound influence its reactivity and interactions in biological systems.
Biological Activities
Research has demonstrated that bicyclo[3.2.0]heptane-2-carboxylic acid exhibits several biological activities, including:
- Enzyme Inhibition : Studies have shown that derivatives of bicyclo[3.2.0]heptane can act as inhibitors for various enzymes, including those involved in metabolic pathways.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains, showing promising results.
- Neuropharmacological Effects : Some analogs have been tested for their interaction with glutamate receptors, although results indicate limited affinity for mGlu2 and mGlu3 receptors .
Synthesis Methods
Various synthetic routes have been developed to produce bicyclo[3.2.0]heptane-2-carboxylic acid, including:
- Photochemical Reactions : Utilizing [2+2] cycloaddition reactions to form the bicyclic core structure.
- Chiral Resolution Techniques : Methods involving chiral oxazolidinones to separate enantiomers effectively.
- Biotransformations : Employing enzymes for the selective reduction of ketones to yield the desired carboxylic acid .
1. Enzymatic Biotransformation
A study investigated the biotransformation of bicyclic ketones using specific alcohol dehydrogenases (ADHs). The results indicated that certain ADHs could selectively reduce these ketones to produce high yields of optically pure alcohols, demonstrating the potential for using enzymatic systems to synthesize valuable intermediates from bicyclic structures .
2. Antimicrobial Activity
In vitro studies assessed the antimicrobial properties of bicyclo[3.2.0]heptane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting their potential as lead compounds in drug development .
3. Neuropharmacological Evaluation
Research focusing on the neuropharmacological effects of bicyclo[3.2.0]heptane derivatives indicated that while some compounds showed promise in modulating glutamate receptor activity, they generally exhibited low affinity for mGlu receptors compared to established ligands like LY354740 . This highlights the need for further structural modifications to enhance receptor binding.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[3.2.0]octane | Bicyclic | Larger ring system; different reactivity |
| 1,5-Dimethyl-bicyclo[3.2.0]heptane-6-carboxylic acid | Methyl-substituted | Additional methyl groups alter properties |
| 2,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acid | Nitrogen-containing | Incorporation of nitrogen affects biological activity |
This table illustrates how variations in structure can lead to different biological activities and applications in medicinal chemistry.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of (1S,5S)-bicyclo[3.2.0]heptane-2-carboxylic acid derivatives?
Synthetic routes for bicyclic β-lactam derivatives often involve ring-closing strategies or modifications of preexisting bicyclic frameworks. For example:
- Lactamization : Cyclization of linear precursors using carbodiimide coupling agents (e.g., DCC) in anhydrous solvents like THF or DCM under inert atmospheres .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., Rhodium complexes) can enforce the (1S,5S) configuration during bicyclo[3.2.0]heptane formation .
- Derivatization : Substituents at the 6-position (e.g., phenylacetamido groups) are introduced via nucleophilic acyl substitution under basic conditions (pH 7–9) .
Q. How is the stereochemical integrity of this compound validated?
- Chiral HPLC : Separation on columns like Chiralpak AD-H with hexane/isopropanol mobile phases confirms enantiomeric excess (>98% in optimized syntheses) .
- X-ray crystallography : Resolves absolute configuration; e.g., the (2S,5R,6R) configuration in related β-lactams was confirmed via single-crystal diffraction .
- NMR spectroscopy : Vicinal coupling constants (e.g., ) correlate with transannular stereochemistry in bicyclic systems .
Advanced Research Questions
Q. What mechanistic insights explain the β-lactamase inhibition activity of bicyclo[3.2.0]heptane derivatives?
Bicyclo[3.2.0]heptane-2-carboxylic acid derivatives act as covalent inhibitors of serine β-lactamases:
- Acylation : The β-lactam ring undergoes nucleophilic attack by the enzyme’s active-site serine, forming a stable acyl-enzyme intermediate .
- Transition-state mimicry : The bicyclic framework mimics the tetrahedral intermediate of substrate hydrolysis, enhancing binding affinity (e.g., Ki < 1 nM for optimized inhibitors) .
- Resistance modulation : Derivatives with 3,3-dimethyl and 4-thia substitutions reduce hydrolysis rates by steric hindrance and electronic destabilization of the acyl-enzyme complex .
Q. How do structural modifications at the 6-position affect antibacterial activity?
Substituents at the 6-position (e.g., phenoxyacetyl or phenylacetamido groups) influence:
- Permeability : Hydrophobic groups enhance penetration through Gram-negative outer membranes (e.g., P. aeruginosa) .
- Target affinity : Bulky aryl moieties improve binding to penicillin-binding proteins (PBPs), with MIC values ranging from 0.5–8 µg/mL against S. aureus .
- Metabolic stability : Electron-withdrawing groups (e.g., nitro) reduce susceptibility to esterase-mediated hydrolysis in serum .
Q. What analytical strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in:
- Assay conditions : Standardize Mueller-Hinton broth pH (7.2–7.4) and cation-adjusted agar for MIC determinations .
- Enzyme sources : Use purified β-lactamases (e.g., TEM-1 vs. SHV-1) to isolate inhibition kinetics from efflux pump interference .
- Structural confirmation : Validate compound purity (>95% by LC-MS) and stereochemistry (via CD spectroscopy) before activity testing .
Q. Can this compound derivatives serve as probes for protein labeling?
Yes, derivatives with electrophilic handles (e.g., alkenyl nitriles) enable covalent modification of cysteine residues:
- Reactant design : Install α,β-unsaturated carbonyl groups at the 2-carboxyl position for Michael addition with thiols .
- Applications : Track target engagement in β-lactamases or PBPs via fluorescence quenching or mass spectrometry .
Q. How does the bicyclo[3.2.0]heptane scaffold compare to monocyclic β-lactams in overcoming resistance?
- Kinetic stability : The fused bicyclic system reduces ring strain, increasing half-life under hydrolytic conditions (t₁/₂ > 24 h vs. 0.5 h for penicillins) .
- Resistance gene evasion : Bicyclic frameworks are less recognized by extended-spectrum β-lactamases (ESBLs), delaying resistance development .
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
